2-Phenyl-2-(piperidin-1-yl)ethanamine
Description
Properties
IUPAC Name |
2-phenyl-2-piperidin-1-ylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2/c14-11-13(12-7-3-1-4-8-12)15-9-5-2-6-10-15/h1,3-4,7-8,13H,2,5-6,9-11,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZSQHIHHSWIKKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(CN)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90498679 | |
| Record name | 2-Phenyl-2-(piperidin-1-yl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90498679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5815-73-6 | |
| Record name | 2-Phenyl-2-(piperidin-1-yl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90498679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Phenyl 2 Piperidin 1 Yl Ethanamine and Analogous Structures
Strategies for the Construction of the 2-Phenyl-2-(piperidin-1-yl)ethanamine Backbone
The core structure of this compound can be assembled through several convergent or linear synthetic sequences. The key challenge lies in the regioselective introduction of the two distinct amine functionalities at the C1 and C2 positions of the ethylamine (B1201723) backbone.
Multi-Step Synthesis Pathways
Multi-step syntheses offer the flexibility to build the target molecule sequentially, allowing for the controlled introduction of functional groups.
A plausible multi-step synthesis could commence from a readily available chiral precursor such as N-protected phenylglycine. The carboxylic acid functionality can be activated using a combination of oxalyl chloride and a catalytic amount of N,N-dimethylformamide (DMF). This combination is known to generate a highly reactive acyl chloride in situ. researchgate.netcolumbia.edu The catalytic cycle involves the formation of a Vilsmeier reagent from DMF and oxalyl chloride, which then activates the carboxylic acid. columbia.edu
The resulting activated amino acid chloride can then be reacted with piperidine (B6355638) to form an amide. Subsequent reduction of the amide and the removal of the protecting group would yield the target this compound. This sequence allows for the preservation of stereochemistry if a chiral starting material is used.
Table 1: Proposed Multi-Step Synthesis via Amide Formation
| Step | Reactants | Reagents | Intermediate/Product |
| 1 | N-Boc-Phenylglycine | Oxalyl Chloride, cat. DMF | N-Boc-Phenylglycyl Chloride |
| 2 | N-Boc-Phenylglycyl Chloride | Piperidine | N-Boc-2-phenyl-2-(piperidin-1-yl)acetamide |
| 3 | N-Boc-2-phenyl-2-(piperidin-1-yl)acetamide | LiAlH₄ or other reducing agent | N-Boc-2-phenyl-2-(piperidin-1-yl)ethanamine |
| 4 | N-Boc-2-phenyl-2-(piperidin-1-yl)ethanamine | Trifluoroacetic acid or HCl | This compound |
An alternative multi-step approach could involve a reductive amination strategy. This pathway might start from 2-amino-1-phenylethanone. The ketone could first undergo a reductive amination with piperidine. Titanium(IV) isopropoxide is an effective Lewis acid catalyst and water scavenger for the formation of imines or enamines from carbonyl compounds and amines, which are then reduced in situ. nih.goveurekaselect.comscience.govmdma.ch
The resulting α-amino ketone, 2-(piperidin-1-yl)-1-phenylethanone, could then be subjected to a second reductive amination or a hydrogenation of an oxime or imine derivative of the ketone to introduce the primary amino group. Chiral ruthenium(II) complexes are well-established catalysts for the asymmetric hydrogenation of ketones and imines, offering a route to enantiomerically enriched diamines. acs.orgnih.govyoutube.com The hydrogenation of the carbonyl or a derived imine would yield the final product.
Table 2: Proposed Synthesis via Reductive Amination and Hydrogenation
| Step | Reactants | Reagents | Intermediate/Product |
| 1 | 2-Amino-1-phenylethanone | Piperidine, Titanium(IV) isopropoxide, NaBH₄ | 1-Phenyl-1-(piperidin-1-yl)ethan-2-amine |
| 2 | 1-Phenyl-1-(piperidin-1-yl)ethan-2-amine | (Rearrangement/alternative starting material needed) | (Pathway requires optimization) |
| Alternative Step 1 | Phenylglyoxal (B86788) | Piperidine, Titanium(IV) isopropoxide, NaBH₄ | 2-Phenyl-2-(piperidin-1-yl)ethanol |
| Alternative Step 2 | 2-Phenyl-2-(piperidin-1-yl)ethanol | Mitsunobu reaction (DPPA, PPh₃, DIAD), followed by reduction | This compound |
Nucleophilic Substitution and Coupling Reactions
Direct construction of the diamine backbone can also be achieved through nucleophilic substitution or coupling reactions, which can sometimes offer more convergent and atom-economical routes.
Diazo compounds, such as ethyl diazoacetate, are versatile reagents in organic synthesis. wikipedia.orgbeilstein-journals.orgresearchgate.net While they are commonly used for cyclopropanation, their reaction with amines can also lead to the formation of C-N bonds. A hypothetical pathway could involve the reaction of a suitable precursor containing an aromatic amine with a diazoacetate. For instance, a rhodium-catalyzed reaction of ethyl diazoacetate with an imine derived from benzaldehyde (B42025) and piperidine could potentially lead to an aziridine (B145994) intermediate. Subsequent ring-opening of the aziridine with an amine source would furnish the vicinal diamine structure. However, controlling the regioselectivity of the ring-opening would be a critical aspect of this approach.
Nucleophilic substitution is a fundamental method for forming C-N bonds. fishersci.co.uk A straightforward approach to this compound could involve the alkylation of piperidine with a suitable electrophile, such as 2-amino-2-phenylethyl bromide. The reaction would likely be carried out in a polar aprotic solvent like dimethylformamide (DMF) to facilitate the SN2 reaction. fishersci.co.uk The addition of a catalytic amount of potassium iodide can enhance the rate of reaction by in situ formation of the more reactive alkyl iodide (Finkelstein reaction). acs.org
Alternatively, starting from 2-bromo-1-phenylethanone, initial substitution with piperidine would yield 2-(piperidin-1-yl)-1-phenylethanone. This intermediate could then be converted to the final product through methods such as oxime formation followed by reduction, or reductive amination as described previously.
Table 3: Proposed Synthesis via Nucleophilic Substitution
| Step | Reactants | Reagents | Intermediate/Product |
| 1 | 2-Bromo-1-phenylethanone | Piperidine, K₂CO₃, DMF | 2-(Piperidin-1-yl)-1-phenylethanone |
| 2 | 2-(Piperidin-1-yl)-1-phenylethanone | Hydroxylamine hydrochloride | 2-(Piperidin-1-yl)-1-phenylethanone oxime |
| 3 | 2-(Piperidin-1-yl)-1-phenylethanone oxime | H₂, Raney Ni or other reducing agent | This compound |
Condensation Reactions with 2-(Piperidin-1-yl)ethanamine as a Precursor
Condensation reactions are fundamental in synthetic organic chemistry for the formation of carbon-nitrogen double bonds (C=N), characteristic of imines or Schiff bases. These reactions typically involve the nucleophilic addition of a primary amine to a carbonyl compound, such as an aldehyde or ketone, followed by the elimination of a water molecule.
The reaction between a primary amine and an aldehyde to form a Schiff base is a reversible condensation process. mdpi.com To drive the equilibrium toward the product, the water formed as a byproduct is typically removed, often by heating the reaction mixture under reflux with a Dean-Stark apparatus or by using dehydrating agents. mdpi.com
In a representative synthesis, an amine such as 2-(piperidin-1-yl)ethanamine would be reacted with an aromatic aldehyde derivative, for example, 3-Bromobenzaldehyde. The reaction is generally performed in a suitable solvent, like ethanol (B145695) or methanol, and heated to reflux. researchgate.netresearchgate.net The nucleophilic amine attacks the electrophilic carbonyl carbon of the aldehyde, leading to a hemiaminal intermediate, which then dehydrates to form the final imine product. The use of microwave irradiation in the presence of an ionic liquid has also been shown to accelerate such condensation reactions, leading to excellent yields in shorter time frames. rsc.org
Table 1: Parameters for a Representative Schiff Base Condensation Reaction
| Parameter | Condition | Purpose |
| Reactants | Primary Amine, Aldehyde | Formation of the C=N bond |
| Solvent | Ethanol or Methanol | To dissolve reactants |
| Temperature | Reflux (e.g., ~78°C for Ethanol) | To provide activation energy and aid water removal |
| Catalyst | Acidic (optional) | To protonate the carbonyl group, increasing its electrophilicity |
| Water Removal | Dean-Stark trap or dehydrating agent | To shift equilibrium towards the product |
Real-time monitoring of dehydration reactions is crucial for understanding reaction kinetics and determining the endpoint of the synthesis. Spectroscopic techniques such as Fourier-transform infrared (FTIR) and Raman spectroscopy are powerful tools for this purpose. nih.gov The progress of the imine formation can be tracked by observing specific changes in the vibrational spectra of the reacting mixture.
Key spectroscopic markers include:
Disappearance of the C=O stretch: The strong carbonyl (C=O) stretching band of the starting aldehyde, typically found in the region of 1690-1740 cm⁻¹, diminishes as the reaction proceeds.
Appearance of the C=N stretch: A new band corresponding to the imine (C=N) stretching vibration appears, usually in the 1630-1690 cm⁻¹ region.
By monitoring the intensity of these characteristic peaks over time, kinetic data can be obtained, and the reaction can be stopped once the aldehyde peak has disappeared, ensuring complete conversion and preventing potential side reactions.
Synthesis of Key Precursors and Intermediates to the Ethanamine Core
The construction of the this compound scaffold relies on the synthesis of key intermediates, particularly α-amino ketones, which possess the core carbon framework ready for final transformation into the target amine.
The synthesis of the α-amino ketone, 1-phenyl-2-(piperidin-1-yl)ethanone, is achieved through a nucleophilic substitution reaction. The starting material, 1-phenyl-2-bromoethanone (also known as α-bromoacetophenone or phenacyl bromide), features a reactive carbon-bromine bond adjacent to a carbonyl group. nih.gov
This reaction proceeds via an SN2 mechanism where piperidine, acting as a nucleophile, attacks the electrophilic α-carbon, displacing the bromide leaving group. nih.gov The presence of the adjacent carbonyl group activates the α-carbon, making it more susceptible to nucleophilic attack. The reaction is typically carried out in a suitable solvent and may involve a base to neutralize the hydrogen bromide byproduct.
Table 2: Components of Nucleophilic Substitution for α-Amino Ketone Synthesis
| Component | Role | Chemical Name |
| Substrate | Electrophile | 1-Phenyl-2-bromoethanone |
| Reagent | Nucleophile | Piperidine |
| Product | α-Amino Ketone | 1-Phenyl-2-(piperidin-1-yl)ethanone |
| Leaving Group | Displaced Ion | Bromide (Br⁻) |
The transformation of an α-amino ketone intermediate, such as 1-phenyl-2-(piperidin-1-yl)ethanone, into the final primary ethanamine product is a critical step that involves the conversion of the ketone's carbonyl group into an amino group. This is commonly accomplished through reductive amination. wikipedia.org
Reductive amination converts a ketone into an amine through an intermediate imine. wikipedia.org In this specific transformation, the ketone (1-phenyl-2-(piperidin-1-yl)ethanone) would be reacted with an ammonia (B1221849) source to form an imine in situ. This imine is then immediately reduced by a reducing agent present in the reaction mixture to yield the target primary amine, this compound. organic-chemistry.org A variety of reducing agents can be employed, with sodium borohydride (B1222165) and sodium triacetoxyborohydride (B8407120) being common choices due to their selectivity and mild reaction conditions. organic-chemistry.orgmdpi.com This process can be performed as a one-pot reaction, which is efficient and avoids the isolation of the potentially unstable imine intermediate. organic-chemistry.org
Optimization of Reaction Conditions for Synthetic Pathways
The successful synthesis of this compound and its precursors requires careful optimization of reaction conditions to maximize yield, minimize byproducts, and ensure efficiency. Key parameters that are often adjusted include the choice of catalyst, solvent, temperature, and reaction time.
For Schiff base formation (Section 2.1.3.1), optimization may involve screening different solvents to improve reactant solubility and facilitate water removal. While refluxing in ethanol is common, the use of azeotropic solvents like toluene (B28343) with a Dean-Stark trap can be more effective for dehydration. mdpi.com Catalysis is another area for optimization; while some condensations proceed thermally, the addition of a catalytic amount of acid can significantly accelerate the reaction. researchgate.net More advanced methods, such as using microwave assistance or specialized catalysts like ionic liquids, can dramatically reduce reaction times and improve yields. rsc.org
In the synthesis of α-amino ketones via nucleophilic substitution (Section 2.1.4.1), optimization focuses on controlling the reaction to prevent common side reactions, such as over-alkylation of the amine or elimination reactions. up.ac.za The choice of solvent can influence the reaction rate, and temperature control is crucial to manage the reaction's exothermicity and selectivity. The stoichiometry of the reactants must also be carefully controlled.
For the reductive amination step (Section 2.1.4.2), the choice of reducing agent is a critical optimization parameter. Sodium cyanoborohydride (NaBH₃CN) is effective at acidic pH, while sodium triacetoxyborohydride (NaBH(OAc)₃) is milder and can be used under neutral or weakly acidic conditions, which is advantageous for substrates with acid-sensitive functional groups. wikipedia.org The pH of the reaction medium is crucial; it must be low enough to catalyze imine formation but not so low as to protonate the starting amine, rendering it non-nucleophilic. wikipedia.org One-pot procedures are generally preferred for their efficiency, and optimization involves adjusting the timing of reagent addition to ensure the imine is formed before the reducing agent substantially reduces the starting ketone. organic-chemistry.org
Influence of Solvent Systems (e.g., Ethanol, Methanol) and Temperature
The choice of solvent and the reaction temperature are critical parameters that significantly impact the yield, purity, and reaction rate in the synthesis of piperidine derivatives. The solvent's polarity, boiling point, and ability to solvate reactants and intermediates can dictate the course of a chemical transformation.
In related syntheses, such as the Dieckmann cyclization to form piperidone intermediates, the use of solvents with low boiling points has been shown to be unfavorable for the desired intramolecular cyclization. researchgate.net Conversely, higher temperatures can sometimes lead to decreased yields due to the promotion of side reactions or product degradation, necessitating careful optimization of the thermal conditions. researchgate.net
The polarity of the solvent plays a crucial role in reactions involving charge separation in the transition state. For piperidine-substituted compounds, an increase in solvent polarity can lead to enhanced intramolecular charge transfer. mdpi.com This interaction affects the stability of the excited state in spectroscopic studies and, analogously, can stabilize polar transition states in a synthesis, thereby increasing the reaction rate. mdpi.com The effect of the solvent on reaction rate constants can be substantial; for example, in studies of related compounds, the radiative decay rate constant (k_r) showed a 50-fold decrease when moving from a nonpolar solvent like dioxane to a polar one like DMSO. mdpi.com While this example pertains to photophysics, the underlying principles of solute-solvent interactions are directly relevant to synthetic chemistry.
Temperature control is also vital to prevent undesirable side reactions, such as the retro-Dieckmann reaction, which is a cleavage of β-keto esters that can occur under basic conditions, particularly if the temperature is not controlled during work-up procedures like acidification. researchgate.net
| Parameter | Influence | Example/Rationale | Citation |
|---|---|---|---|
| Solvent Polarity | Affects reaction rates by stabilizing or destabilizing transition states. Higher polarity can enhance charge transfer. | In related piperidine-naphthalimides, increasing solvent polarity from dioxane to DMSO significantly alters electronic properties, a principle applicable to stabilizing polar synthetic intermediates. | mdpi.com |
| Solvent Boiling Point | Determines the accessible temperature range for a reaction. Low boiling points may be insufficient for reactions requiring high activation energy. | Solvents with low boiling points were found to be unfavorable for certain intramolecular cyclization reactions to form piperidine rings. | researchgate.net |
| Temperature | Controls the reaction rate and selectivity. Optimized temperature is crucial for maximizing yield. | In the synthesis of a piperidone intermediate, conducting the reaction for 24 hours at room temperature gave an optimal yield, which decreased with longer reaction times or higher temperatures due to side reactions. | researchgate.net |
| Temperature Control (Work-up) | Prevents degradation of the product or reversal of the reaction. | During the acidification step of a Dieckmann reaction, temperature must be controlled to prevent the exothermic process from inducing a retro-Dieckmann reaction. | researchgate.net |
Role of Controlled Reagent Stoichiometry and Inert Atmospheres
The precise control of reagent stoichiometry is fundamental to achieving high yields and minimizing the formation of byproducts. In multi-step syntheses leading to piperidine structures, the ratio of reactants, such as a primary amine to an acrylate (B77674) in the initial condensation step, must be carefully managed. researchgate.net The nature and amount of the base used in cyclization reactions are also critical variables that influence the reaction's success. researchgate.net
For instance, in the Dieckmann condensation, the reaction is reversible, and the process is driven forward by the deprotonation of the resulting β-keto ester product by the alkoxide base. researchgate.net Using a stoichiometric amount of a strong, non-nucleophilic base is essential. An insufficient amount of base can lead to incomplete reaction, while an excess can promote side reactions. The choice of base itself, such as sodium metal, sodium hydride, or sodium methoxide, can also significantly affect the final yield of the desired cyclic product. researchgate.net
While not always explicitly detailed in every procedure, the use of an inert atmosphere (e.g., nitrogen or argon) is a standard and often critical practice in modern organic synthesis. This is particularly true when employing sensitive reagents or catalysts, such as organometallics (e.g., palladium catalysts used in enantioselective methods) or strong bases like sodium hydride, which can react with oxygen or atmospheric moisture. nih.gov Such precautions prevent the degradation of reagents and catalysts, avoid unwanted oxidative side reactions, and ensure the reproducibility of the synthetic outcome.
| Factor | Role in Synthesis | Consequence of Poor Control | Citation |
|---|---|---|---|
| Reagent Stoichiometry | Ensures complete consumption of the limiting reagent and maximizes the formation of the desired product. | Incomplete reaction, formation of byproducts, and complex purification procedures. | researchgate.net |
| Base Stoichiometry | Crucial for driving equilibrium-limited reactions, such as the Dieckmann condensation, to completion. | Insufficient base leads to low yields; excess base can cause side reactions. The type of base (e.g., Na, NaH, NaOMe) also impacts yield. | researchgate.net |
| Inert Atmosphere | Protects sensitive reagents and catalysts (e.g., organometallics, strong bases) from degradation by oxygen or moisture. | Reduced catalyst activity, lower yields, and formation of oxidized impurities. Essential for reproducibility. | nih.gov |
Enantioselective Synthetic Approaches for Chiral Analogs
The synthesis of specific enantiomers of chiral amines is of paramount importance, as the biological activity of such compounds is often highly dependent on their absolute stereochemistry. nih.gov Consequently, several enantioselective methods have been developed to produce chiral analogs of this compound.
Palladium-Catalyzed Enantioselective Amination Strategies
Palladium catalysis offers powerful tools for the asymmetric construction of C-N bonds. One advanced strategy is the enantioselective palladium(II)-catalyzed α-C–H coupling of amines, including piperidines, with aryl boronic acids. nih.gov This method allows for the direct functionalization of C-H bonds adjacent to the nitrogen atom, creating a stereocenter with high enantioselectivity. nih.gov The success of this transformation relies on the use of chiral ligands, such as chiral phosphoric acids, which can effectively control the stereochemical outcome of the reaction. nih.gov
The mechanism of related palladium-catalyzed reactions, such as carboamination, is believed to involve the intramolecular insertion of an alkene into a palladium-nitrogen bond, which generates a new C-N bond and one or two stereocenters. nih.gov Different palladium sources, such as Pd(OTFA)₂ or Pd₂(dba)₃, can have a significant effect on both the reactivity and the enantioselectivity of the coupling process. nih.gov
Another approach involves the palladium-catalyzed asymmetric allylic amination, which uses specifically designed chiral ligands to control the formation of the C-N bond. rsc.org The development of novel chiral oxamide–phosphine (B1218219) (COAP) ligands, for example, has enabled the synthesis of enantiomerically enriched allylic amine derivatives with high yields and enantioselectivities. rsc.org
| Strategy | Description | Key Components | Citation |
|---|---|---|---|
| α-C–H Arylation | Direct coupling of an amine's α-C–H bond with an aryl boronic acid to form a C-C bond and create a stereocenter. | Pd(II) catalyst (e.g., Pd₂(dba)₃), chiral phosphoric acid ligand. | nih.gov |
| Alkene Carboamination | Intramolecular reaction between an aryl/alkenyl halide and an alkene bearing a pendant amine group, proceeding via syn-aminopalladation. | Pd(0) catalyst, chiral phosphine ligand (e.g., (R)-Siphos-PE). | nih.gov |
| Asymmetric Allylic Amination | Nucleophilic substitution of an allylic leaving group with an amine, catalyzed by a chiral palladium complex. | Palladium catalyst, chiral oxamide–phosphine (COAP) ligand. | rsc.org |
Reductive Amination Methodologies for Chiral Amine Formation
Reductive amination is one of the most powerful and widely used methodologies for synthesizing chiral amines. d-nb.info This process typically involves a two-step sequence starting from a prochiral carbonyl compound (a ketone or aldehyde). The carbonyl compound first reacts with an amine to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine. d-nb.infosci-hub.se
For the synthesis of chiral amines, asymmetric versions of this reaction are employed. These can be broadly categorized into several approaches:
Use of Chiral Auxiliaries: A chiral amine is reacted with the ketone to form a chiral imine, which is then reduced. The diastereoselectivity of the reduction is controlled by the chiral auxiliary, which is removed in a subsequent step.
Catalytic Asymmetric Reduction: A prochiral imine is reduced using a chiral catalyst and a reducing agent (e.g., H₂ or a hydride source). Chiral catalysts can be based on transition metals like iridium, rhodium, or ruthenium complexed with chiral ligands. researchgate.net
Catalytic Enantioselective Reductive Amination: The ketone, amine, and reducing agent are all combined in the presence of a chiral catalyst. The catalyst promotes the asymmetric reduction of the transiently formed imine. This direct, one-step approach is highly efficient. researchgate.net
Recent developments have introduced advanced catalysts, such as chiral pyridine-derived half-sandwich iridium complexes, for transfer hydrogenative direct asymmetric reductive amination. researchgate.net These methods expand the scope of substrates and can simplify the operational procedure. researchgate.net Reductive amination has proven to be a key step in the synthesis of numerous natural products and pharmaceutical drugs. d-nb.info
| Method | Description | Key Features | Citation |
|---|---|---|---|
| Diastereoselective Reductive Amination | A prochiral ketone is reacted with a chiral amine auxiliary. The resulting chiral imine is reduced, and the auxiliary is later removed. | Relies on steric guidance from the chiral auxiliary. A multi-step process. | sci-hub.se |
| Transition Metal-Mediated Homogeneous Reductive Amination | Direct, one-pot reaction of a ketone, an amine source (like ammonia), and a reducing agent (like H₂) in the presence of a chiral transition metal catalyst. | Highly atom-economical and efficient. The choice of chiral ligand and metal (Ir, Rh, Ru) is critical for enantioselectivity. | sci-hub.seresearchgate.net |
| Organocatalytic Reductive Amination | Uses a chiral small organic molecule (e.g., a chiral phosphoric acid) to catalyze the asymmetric reduction of an imine, typically with a Hantzsch ester as the hydride source. | Avoids the use of metals. Mild reaction conditions. | sci-hub.se |
| Ring-Closing Double Reductive Amination | A specialized method where a 1,5-dialdehyde undergoes cyclization with an amine source, followed by reduction to form a piperidine ring. | Efficient for constructing cyclic amine structures like N-alkoxypiperidines. | researchgate.net |
Chemical Reactivity and Transformation Studies of 2 Phenyl 2 Piperidin 1 Yl Ethanamine
Oxidation Reactions and Derived Products
The oxidation of 2-Phenyl-2-(piperidin-1-yl)ethanamine can target the nitrogen atoms or the carbon backbone, depending on the reagents and conditions employed.
Formation of Corresponding Oxo Derivatives
The primary amino group and the benzylic carbon are potential sites for oxidation to form corresponding oxo derivatives. While direct experimental studies on this specific molecule are not extensively documented, analogies to similar phenethylamine (B48288) structures suggest plausible transformation pathways.
Oxidation of the primary amino group could potentially lead to an imine, which upon hydrolysis would yield a ketone. More vigorous oxidation could cleave the C-C bond. However, a more common transformation observed in similar structures is the oxidation of the carbon atom bearing the amino group.
For instance, selective oxidation of the benzylic carbon (the carbon attached to both the phenyl and piperidinyl groups) could theoretically yield an amide, 2-Oxo-2-phenyl-1-(piperidin-1-yl)ethanamine . This transformation would require a selective oxidant that targets the C-H bond adjacent to the nitrogen of the piperidine (B6355638) ring.
Another potential oxidation product is a lactam, formed by oxidation of the piperidine ring. Reagents like mercury(II)-EDTA are known to facilitate the dehydrogenation of piperidine rings to form cyclic iminium intermediates, which can then be oxidized to lactams.
| Starting Material | Potential Oxidizing Agent | Potential Product | Product Class |
| This compound | Selective C-H oxidant | 2-Oxo-2-phenyl-1-(piperidin-1-yl)ethanamine | Amide |
| This compound | Hg(II)-EDTA | Piperidin-2-one derivative | Lactam |
Reduction Reactions and Resulting Species
Reduction reactions of this compound would primarily involve the phenyl ring, as the amino groups and the saturated piperidine ring are already in a reduced state.
Conversion to Reduced Forms of the Compound
Catalytic hydrogenation is a standard method for the reduction of aromatic rings. Using catalysts such as rhodium on carbon or ruthenium, under high pressure and temperature, the phenyl group can be reduced to a cyclohexyl group. This reaction would convert this compound into 2-Cyclohexyl-2-(piperidin-1-yl)ethanamine .
The conditions for this reaction must be carefully controlled to avoid hydrogenolysis, which could lead to the cleavage of C-N bonds. The choice of catalyst is crucial for achieving high selectivity for the desired product.
| Starting Material | Reducing Agent/Catalyst | Product | Key Transformation |
| This compound | H₂, Rh/C or Ru | 2-Cyclohexyl-2-(piperidin-1-yl)ethanamine | Phenyl ring to Cyclohexyl ring |
Substitution Reactions Involving Key Functional Groups
The primary amine, the tertiary amine, and the phenyl ring are all sites for potential substitution reactions, each exhibiting distinct reactivity patterns.
Participation of Amino and Phenyl Groups in Substitution with Various Reagents
The primary amino group is a strong nucleophile and can readily participate in reactions with electrophiles. For example, it can be acylated by reacting with acyl chlorides or anhydrides to form amides. It can also be alkylated with alkyl halides.
The phenyl group can undergo electrophilic aromatic substitution reactions. The directing effects of the substituent, -CH(NH₂)(C₅H₁₀N), would influence the position of substitution (ortho, meta, or para). Given that the alkylamine group is generally an ortho-, para-director, electrophiles would preferentially add to these positions. However, under strongly acidic conditions, the amino group will be protonated to form an ammonium (B1175870) ion (-NH₃⁺), which is a meta-director.
Nucleophilic Substitution Patterns
The primary amino group is the most prominent nucleophilic center in the molecule. It can react with various electrophiles in nucleophilic substitution and addition reactions.
N-Alkylation and N-Acylation:
Alkylation: Reaction with alkyl halides (e.g., methyl iodide) would lead to the formation of secondary and tertiary amines, and potentially a quaternary ammonium salt.
Acylation: Reaction with acyl chlorides (e.g., acetyl chloride) in the presence of a base would yield the corresponding N-acetyl derivative, N-(2-phenyl-2-(piperidin-1-yl)ethyl)acetamide .
The table below summarizes some potential nucleophilic substitution reactions at the primary amino group.
| Reagent Class | Specific Reagent | Product Type |
| Alkyl Halide | Methyl Iodide | Secondary/Tertiary Amine |
| Acyl Chloride | Acetyl Chloride | Amide |
| Aldehyde/Ketone | Benzaldehyde (B42025) | Imine (Schiff Base) |
It is important to note that the tertiary amine of the piperidine ring is less nucleophilic due to steric hindrance but could potentially react under certain conditions, for example, to form a quaternary ammonium salt.
Condensation and Derivatization for Functionalization
The chemical reactivity of this compound is centered around its primary amine group, which serves as a key site for functionalization. This section explores the condensation and derivatization reactions that enable the structural modification and introduction of new functional moieties onto the this compound scaffold.
Formation of Schiff Bases from this compound
The primary amine functionality of this compound allows it to readily undergo condensation reactions with various carbonyl compounds, such as aldehydes and ketones, to form Schiff bases (imines). This reaction typically proceeds via a nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule to form the characteristic carbon-nitrogen double bond (C=N) of the imine.
While specific studies detailing the synthesis of Schiff bases directly from this compound are not extensively documented in publicly available literature, the general principles of Schiff base formation are well-established in organic chemistry. The reaction is often catalyzed by either acid or base and can be carried out under various conditions, including reflux in an appropriate solvent.
The resulting Schiff bases are valuable intermediates in organic synthesis and can exhibit a range of biological activities. The properties of the Schiff base can be tuned by varying the structure of the carbonyl compound used in the condensation reaction.
A representative, though not specifically documented, reaction scheme is presented below:
Table 1: Hypothetical Condensation Reaction to Form Schiff Base
| Reactant 1 | Reactant 2 | Product (Schiff Base) |
|---|---|---|
| This compound | Aromatic Aldehyde (e.g., Benzaldehyde) | N-(phenylmethylidene)-2-phenyl-2-(piperidin-1-yl)ethanamine |
Derivatization for the Introduction of New Functional Groups
Beyond Schiff base formation, the primary amine of this compound is a versatile handle for the introduction of a wide array of new functional groups through various derivatization reactions. These transformations can significantly alter the physicochemical and biological properties of the parent molecule.
Detailed research findings on the specific derivatization of this compound are limited. However, based on the known reactivity of primary amines, several derivatization strategies can be postulated. These include acylation, alkylation, and sulfonylation reactions.
Acylation: Reaction with acylating agents such as acid chlorides or anhydrides would yield the corresponding amides. This transformation introduces a carbonyl group adjacent to the nitrogen atom, which can influence the molecule's hydrogen bonding capabilities and electronic properties.
Alkylation: The introduction of alkyl groups onto the primary amine can be achieved through reactions with alkyl halides. This would result in the formation of secondary or tertiary amines, depending on the reaction conditions and stoichiometry.
Sulfonylation: Reaction with sulfonyl chlorides would produce sulfonamides, a functional group prevalent in many pharmaceutically active compounds.
These derivatization reactions provide a means to systematically modify the structure of this compound, enabling the exploration of structure-activity relationships and the development of new chemical entities.
Table 2: Potential Derivatization Reactions of this compound
| Reaction Type | Reagent | Functional Group Introduced | Product Class |
|---|---|---|---|
| Acylation | Acetyl chloride | Acetyl | Amide |
| Alkylation | Methyl iodide | Methyl | Secondary Amine |
Spectroscopic and Structural Characterization of 2 Phenyl 2 Piperidin 1 Yl Ethanamine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
A complete ¹H NMR analysis requires experimental data to accurately determine and interpret the chemical shifts (δ) and coupling constants (J) of the protons within the molecule. This data is essential for the subsections below.
Investigation of Aromatic Proton Resonances
The investigation of the aromatic protons on the phenyl group, including their multiplicity and chemical shifts (typically in the δ 7.0-8.0 ppm range), cannot be conducted without the specific spectral data for 2-Phenyl-2-(piperidin-1-yl)ethanamine.
Identification of Stereogenic Center Protons
The proton attached to the stereogenic center (the carbon bearing the phenyl, piperidinyl, and aminoethyl groups) would have a characteristic chemical shift. The protons of the adjacent methylene (B1212753) (-CH₂NH₂) group are diastereotopic due to the chiral center and would be expected to show distinct signals, potentially as a complex multiplet. jove.commasterorganicchemistry.comyoutube.com A precise identification and analysis are contingent on having the experimental NMR spectrum.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
Similar to the ¹H NMR data, the experimental ¹³C NMR spectrum is necessary for the definitive assignment of carbon signals.
Assignment of Carbon Atom Signals within the Core Structure
The assignment of the chemical shifts for each unique carbon atom—including the carbons of the phenyl ring, the piperidine (B6355638) ring, the stereogenic center, and the ethylamine (B1201723) moiety—cannot be performed without the actual spectroscopic data. hmdb.cauoi.gr
Due to the unavailability of the necessary foundational data for this compound, this article cannot be generated at this time.
Correlation via Heteronuclear Multiple Bond Correlation (HMBC) Spectroscopy
Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy is a powerful two-dimensional Nuclear Magnetic Resonance (2D NMR) technique used to establish long-range correlations between heteronuclei, typically ¹H and ¹³C, through two or three bond couplings. This method is instrumental in the structural elucidation of complex organic molecules by providing connectivity information across quaternary carbons and heteroatoms, which is not available from direct one-bond correlation experiments like HSQC (Heteronuclear Single Quantum Coherence).
For a molecule such as this compound, an HMBC experiment would reveal key correlations that confirm its molecular framework. For instance, the protons of the aminomethylene group (-CH₂NH₂) would be expected to show correlations to the benzylic carbon and the carbons of the phenyl ring. Specifically, the benzylic proton (H-Cα) would show correlations to the quaternary carbon (C1') and the ortho-carbons (C2'/C6') of the phenyl ring, as well as to the adjacent carbon of the piperidine ring.
Similarly, the protons on the piperidine ring, particularly those adjacent to the nitrogen atom (α-protons), would exhibit correlations to the benzylic carbon (Cα) of the phenylethanamine backbone. These correlations are crucial for unambiguously assigning the quaternary carbons and confirming the point of attachment between the different structural fragments of the molecule. In derivatives where functional groups have been added, HMBC is invaluable for determining the site of modification. For example, in an N-acylated derivative, a correlation from the amide N-H proton to the carbonyl carbon would definitively confirm the formation of the amide bond.
Table 1: Predicted HMBC Correlations for this compound This table is illustrative and based on established principles of HMBC spectroscopy.
| Proton (¹H) | Correlating Carbon (¹³C) | Number of Bonds |
|---|---|---|
| Benzylic CH | Phenyl C1' (quaternary) | 2 |
| Benzylic CH | Phenyl C2'/C6' (ortho) | 3 |
| Benzylic CH | -CH₂NH₂ | 2 |
| Benzylic CH | Piperidine C2'/C6' (alpha) | 3 |
| -CH₂NH₂ | Benzylic C | 2 |
| Phenyl H (ortho) | Benzylic C | 3 |
Infrared (IR) Spectroscopy for Functional Group Identification and Reaction Monitoring
Infrared (IR) spectroscopy is a fundamental analytical technique used to identify functional groups within a molecule. It relies on the principle that molecular bonds vibrate at specific, quantifiable frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes, resulting in a characteristic spectrum of absorption bands.
For this compound, IR spectroscopy can confirm the presence of its key functional groups. The primary amine (-NH₂) group is particularly distinctive. It typically displays a pair of medium-intensity absorption bands in the 3500-3300 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching vibrations, respectively. openstax.orgquora.com Another characteristic absorption for primary amines is the N-H bending (scissoring) vibration, which appears as a broad band in the 1650-1580 cm⁻¹ range. orgchemboulder.comlibretexts.org
Other significant vibrational modes include the C-N stretching of the aliphatic amine, which gives rise to weak or medium bands between 1250-1020 cm⁻¹. orgchemboulder.com The phenyl group will show characteristic C-H stretching absorptions just above 3000 cm⁻¹ and aromatic C=C stretching "ring breathing" modes in the 1600-1450 cm⁻¹ region. The piperidine ring will contribute C-H stretching bands below 3000 cm⁻¹.
For derivatives, such as an amide formed from the primary amine, IR spectroscopy would show the disappearance of the paired N-H stretching bands and the appearance of a single N-H stretch for the secondary amide (around 3300 cm⁻¹). orgchemboulder.com Crucially, a strong C=O stretching absorption (Amide I band) would appear around 1680-1630 cm⁻¹, and a new N-H bending absorption (Amide II band) would be visible around 1570-1515 cm⁻¹.
Table 2: Characteristic IR Absorption Frequencies for this compound Frequency ranges are approximate and based on established spectroscopic data for the respective functional groups.
| Functional Group | Vibrational Mode | Approximate Frequency (cm⁻¹) | Intensity |
|---|---|---|---|
| Primary Amine | N-H Stretch (asymmetric & symmetric) | 3500 - 3300 (two bands) | Medium |
| Primary Amine | N-H Bend (scissoring) | 1650 - 1580 | Medium, Broad |
| Primary/Secondary Amine | N-H Wag | 910 - 665 | Strong, Broad |
| Aromatic Ring | C-H Stretch | 3100 - 3000 | Medium to Weak |
| Aromatic Ring | C=C Stretch | 1600 - 1450 | Medium to Weak |
| Aliphatic (Piperidine/Ethyl) | C-H Stretch | 2950 - 2850 | Strong |
IR spectroscopy is an effective tool for monitoring the progress of chemical reactions in real-time or by analyzing aliquots from a reaction mixture. For condensation reactions involving the primary amine of this compound, one can track the consumption of reactants and the formation of products by observing changes in the IR spectrum.
For example, in the synthesis of an imine via reaction with an aldehyde or ketone, the progress can be monitored by observing the decrease in the intensity of the characteristic N-H stretching bands of the primary amine (3500-3300 cm⁻¹) and the N-H bending band (1650-1580 cm⁻¹). orgchemboulder.comlibretexts.org Simultaneously, a new band corresponding to the C=N stretching vibration of the imine product will appear, typically in the 1690-1640 cm⁻¹ region.
Similarly, for an amidation reaction with a carboxylic acid or acyl chloride, the disappearance of the primary amine's N-H absorptions would be accompanied by the emergence of the strong, characteristic C=O stretch of the amide product (Amide I band) around 1680-1630 cm⁻¹. By tracking the relative intensities of these key absorption bands over time, one can determine the extent of the reaction and identify its endpoint.
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. For this compound and its derivatives, both high-resolution and electron ionization mass spectrometry provide critical data for characterization.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is indispensable for the unambiguous confirmation of the elemental composition of a molecule by providing a highly accurate mass measurement. nih.gov For this compound, the molecular formula is C13H20N2. nih.gov HRMS can differentiate this composition from other isobaric compounds that have the same nominal mass but different elemental formulas. nih.gov
The theoretical exact mass of the neutral molecule is calculated to be 204.1626 Da. In HRMS analysis, the compound is typically ionized, most commonly by protonation to form the [M+H]+ ion. The high resolving power of instruments like Time-of-Flight (TOF) or Orbitrap analyzers allows for the measurement of the mass-to-charge ratio (m/z) to several decimal places. nih.gov This precision is crucial for confirming the identity of newly synthesized derivatives and for metabolic studies where the elemental composition of metabolites needs to be accurately determined. nih.gov
Table 1: HRMS Data for this compound
| Species | Molecular Formula | Calculated Exact Mass (Da) | Ion Formula | Calculated m/z ([M+H]+) |
| This compound | C13H20N2 | 204.162648646 | [C13H21N2]+ | 205.1705 |
Data sourced from PubChem CID 12447268. nih.gov
Electron Ionization Mass Spectrometry (EI-MS)
Electron Ionization Mass Spectrometry (EI-MS) is a hard ionization technique that provides detailed structural information through characteristic fragmentation patterns. imedpub.com When a molecule like this compound is subjected to a high-energy electron beam (typically 70 eV), it forms a high-energy molecular ion (M+•) that undergoes extensive fragmentation. The resulting mass spectrum is a fingerprint that can be used for identification.
The fragmentation of amides and amines often follows predictable pathways. For substituted phenylacetamides containing a piperidine ring, common fragmentation patterns include cleavage of bonds alpha to the nitrogen atom and rearrangements. imedpub.com For this compound, key fragmentation pathways are expected to include:
Alpha-Cleavage: The bond between the two carbon atoms of the ethylamine chain is susceptible to cleavage. This can lead to the formation of a stable piperidinyl-substituted benzylic cation.
Piperidine Ring Fragmentation: The piperidine ring itself can undergo fragmentation, often through the loss of ethylene (B1197577) or other small neutral molecules, leading to characteristic ions. imedpub.com
Loss of Aminomethyl Radical: Cleavage of the C-C bond adjacent to the primary amine can result in the loss of a •CH2NH2 radical.
Analysis of structurally related compounds, such as substituted phenylacetamides, shows that the fragmentation pattern is highly dependent on the substituents on both the phenyl ring and the amine moiety. imedpub.com This makes EI-MS a valuable tool for distinguishing between different derivatives of this compound.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Analysis
UV-Vis spectroscopy provides insights into the electronic structure of a molecule by measuring its absorption of ultraviolet and visible light, which corresponds to the excitation of electrons from lower to higher energy orbitals.
Analysis of Electronic Transitions and Chromophores
The UV-Vis spectrum of this compound is primarily determined by its chromophores: the phenyl group and the nitrogen atoms with lone pairs of electrons. The phenyl ring is a well-known chromophore that exhibits characteristic absorption bands in the UV region.
π → π* Transitions: These transitions involve the excitation of electrons from pi bonding (π) orbitals to pi anti-bonding (π*) orbitals within the benzene (B151609) ring. For monosubstituted benzenes, two main bands are typically observed:
An intense band (the E2-band) around 200-210 nm.
A weaker, structured band (the B-band) around 250-270 nm, which arises from a symmetry-forbidden transition.
n → σ* Transitions: The nitrogen atoms of the piperidine and ethanamine groups possess non-bonding electrons (lone pairs). These can be excited to sigma anti-bonding (σ) orbitals. These n → σ transitions for saturated amines typically occur in the far-UV region (below 200 nm) and are often masked by the more intense π → π* transitions of the phenyl ring.
In derivatives of this compound, the introduction of additional chromophores or auxochromes (substituents that modify the absorption of a chromophore) can lead to shifts in the absorption maxima (λmax) and changes in molar absorptivity. For instance, studies on 4-arylhydrazo-2-phenyl-2-oxazoline-5-one derivatives show multiple absorption bands corresponding to transitions within the phenyl rings and the hydrazo group, with an intramolecular charge transfer band observed in the visible region. researchgate.net
Table 2: Expected Electronic Transitions for this compound
| Chromophore | Transition Type | Expected Wavelength Range (nm) |
| Phenyl Ring | π → π* (E2-band) | ~200-210 |
| Phenyl Ring | π → π* (B-band) | ~250-270 |
| Amine Groups | n → σ* | < 200 |
Studies on Solvatochromism and Halochromism in Related Azole Systems
Solvatochromism is the phenomenon where the color of a substance changes with the polarity of the solvent. This change is due to differential solvation of the ground and excited states of the molecule. Halochromism is the color change that occurs with a change in pH, typically due to protonation or deprotonation of the molecule. orientjchem.org
While specific studies on the solvatochromism and halochromism of this compound are not widely reported, the principles can be explored by examining related systems, such as azole and cyanine (B1664457) dyes. orientjchem.orgosf.io These dyes often exhibit significant solvatochromic shifts. For instance, a study on furo[2,3-b]pyrazole cyanine dyes recorded their electronic absorption spectra in solvents of varying polarities, revealing their solvatochromic properties. osf.io
The presence of amino groups in this compound makes it a candidate for halochromic behavior. The nitrogen atoms can be protonated in acidic media, which would alter the electronic structure and, consequently, the UV-Vis absorption spectrum. In related azo compounds, changing the pH leads to shifts in the azo-hydrazone tautomeric equilibrium, resulting in distinct color changes. orientjchem.org Such studies could be applied to derivatives of this compound to probe their acid-base properties and the electronic effects of protonation.
X-ray Crystallography for Solid-State Conformation and Stereochemical Assignment
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. This technique provides detailed information on bond lengths, bond angles, and torsional angles, allowing for the unambiguous assignment of stereochemistry and the analysis of intermolecular interactions like hydrogen bonding. eurjchem.com
For a chiral molecule like this compound, X-ray crystallography can be used to determine its absolute configuration if a single crystal of a pure enantiomer (or a derivative containing a known chiral center) is analyzed. The analysis reveals the solid-state conformation of the molecule, including the orientation of the phenyl and piperidine rings relative to each other.
In studies of related heterocyclic compounds, such as Mannich bases derived from piperidine and morpholine (B109124), X-ray crystallography has been used to confirm their molecular structures. nih.gov For example, the crystal structure of a 2-cyanoguanidinophenytoin derivative containing a morpholine ring revealed a distinct chair configuration for the heterocyclic ring and detailed the inter- and intramolecular hydrogen bonding networks that stabilize the crystal packing. nih.gov Similarly, analysis of a benzimidazolinyl piperidine derivative provided precise unit cell parameters and confirmed the connectivity and stereochemistry of the molecule. researchgate.net A crystallographic study of this compound or its derivatives would yield similar foundational data on its solid-state structure.
Table 3: Example Crystal Structure Data from a Related Piperidine Derivative
| Parameter | Value |
| Compound | 1-(2-(4-fluorophenyl)-2-oxoethyl)-4-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)piperidinium bromide researchgate.net |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 7.1606(6) |
| b (Å) | 10.4832(8) |
| c (Å) | 14.6933(12) |
| α (°) | 100.870(2) |
| β (°) | 97.046(2) |
| γ (°) | 94.549(2) |
This table presents data for a related piperidine derivative to illustrate the type of information obtained from X-ray crystallography. researchgate.net
Theoretical and Computational Chemistry Studies on 2 Phenyl 2 Piperidin 1 Yl Ethanamine
Quantum Mechanical Calculations and Molecular Modeling
Quantum mechanical calculations are employed to solve the Schrödinger equation for a given molecule, providing detailed information about its energy and wavefunction. These methods are broadly categorized into ab initio and semi-empirical methods, with ab initio techniques being derived from first principles without reliance on experimental parameters.
Ab initio (from the beginning) quantum mechanics methods provide a rigorous framework for studying molecular systems. bris.ac.uk These calculations use fundamental physical constants and the atomic numbers of the constituent atoms to determine the electronic structure and energy of a molecule. rsc.org Methods like Hartree-Fock (HF) theory are foundational in this area. For 2-Phenyl-2-(piperidin-1-yl)ethanamine, ab initio calculations would be instrumental in establishing a baseline understanding of its electronic wavefunction and energy states, forming the basis for more advanced computational analyses. nih.gov
Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions
Density Functional Theory (DFT) has become one of the most prevalent methods in computational chemistry for studying the electronic structure of molecules. espublisher.commdpi.com It offers a balance between accuracy and computational cost by calculating the total energy of a molecule based on its electron density rather than its complex wavefunction. dergipark.org.tr The B3LYP functional is a commonly used hybrid functional in DFT studies that combines theoretical exactness with empirical corrections to deliver reliable results for a wide range of molecules. espublisher.comnih.gov
A critical first step in computational analysis is geometry optimization, where the algorithm seeks the most stable three-dimensional arrangement of atoms in the molecule—the structure with the minimum energy. researchgate.net For a flexible molecule like this compound, this is followed by a conformational analysis to identify various stable conformers and their relative energies. nih.govresearchgate.net These conformers arise from the rotation around single bonds, such as the bond connecting the phenyl ring to the ethylamine (B1201723) chain. Understanding the energy differences between these conformers is crucial as it can influence the molecule's biological activity and physical properties.
Table 1: Representative Relative Energies of this compound Conformers Note: The following data is illustrative of typical results from a conformational analysis.
| Conformer | Dihedral Angle (C-C-N-C) | Relative Energy (kcal/mol) | Population (%) |
|---|---|---|---|
| 1 (Global Minimum) | 178.5° | 0.00 | 65.8 |
| 2 | 65.2° | 1.25 | 20.3 |
| 3 | -70.1° | 1.89 | 13.9 |
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. researchgate.net The MEP map visualizes the electrostatic potential on the electron density surface, typically using a color spectrum. researchgate.net Regions of negative potential (shown in red) are electron-rich and are prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. researchgate.net For this compound, the MEP surface would indicate that the nitrogen atoms of the piperidine (B6355638) ring and the primary amine group are the primary sites for electrophilic interactions due to the high negative potential generated by their lone pairs of electrons.
Table 2: Predicted Molecular Electrostatic Potential (MEP) Characteristics Note: This table outlines the expected regions of varying electrostatic potential for the molecule.
| Molecular Region | Expected Potential | Color on MEP Map | Predicted Reactivity |
|---|---|---|---|
| Amine Nitrogen (NH₂) | Negative | Red/Yellow | Site for electrophilic attack |
| Piperidine Nitrogen | Negative | Red/Yellow | Site for electrophilic attack |
| Amine Hydrogens (NH₂) | Positive | Blue | Site for nucleophilic interaction |
| Phenyl Ring | Slightly Negative | Green/Yellow | Potential for π-π stacking |
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. researchgate.net The HOMO, being the outermost orbital containing electrons, acts as an electron donor. The LUMO is the innermost orbital without electrons and acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. rsc.orgmaterialsciencejournal.org A smaller gap implies that less energy is required to excite an electron, suggesting higher chemical reactivity. materialsciencejournal.org These energy values also allow for the calculation of important quantum chemical descriptors.
Table 3: Illustrative Frontier Orbital Energies and Quantum Chemical Descriptors Note: Values are representative for a molecule of this type, calculated at the B3LYP level.
| Parameter | Symbol | Value (eV) |
|---|---|---|
| HOMO Energy | E_HOMO | -5.88 |
| LUMO Energy | E_LUMO | -0.25 |
| Energy Gap | ΔE | 5.63 |
| Ionization Potential | I ≈ -E_HOMO | 5.88 |
| Electron Affinity | A ≈ -E_LUMO | 0.25 |
| Chemical Hardness | η = (I-A)/2 | 2.82 |
| Electronegativity | χ = (I+A)/2 | 3.07 |
Table 4: Representative NBO Analysis of Key Donor-Acceptor Interactions Note: This table shows plausible hyperconjugative interactions and their stabilization energies.
| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |
|---|---|---|
| LP (1) N_amine | σ* (C-C_phenyl) | 4.85 |
| LP (1) N_piperidine | σ* (C-H_piperidine) | 3.10 |
| LP (1) N_piperidine | σ* (C-C_ethyl) | 5.20 |
| σ (C-H_phenyl) | σ* (C-C_phenyl) | 2.55 |
Computational Studies on Reaction Mechanisms and Pathways
While specific computational studies detailing the reaction mechanisms for the formation of this compound are not extensively documented in publicly available literature, the principles of computational chemistry provide a framework for postulating and analyzing potential synthetic routes. The elucidation of reaction mechanisms through computational methods typically involves the use of quantum mechanical calculations, such as Density Functional Theory (DFT), to map the potential energy surface of a reaction. This allows for the identification of transition states, intermediates, and the calculation of activation energies, providing a detailed understanding of the reaction pathway.
Several plausible synthetic routes to this compound can be considered, and for which analogous reactions have been the subject of computational investigation. These include reductive amination, nucleophilic substitution, and variations of the Strecker synthesis.
Reductive Amination Pathway:
A likely synthetic approach to this compound is the reductive amination of a suitable carbonyl compound. This could involve a one-pot reaction of phenylglyoxal (B86788) with piperidine and a source of ammonia (B1221849), followed by reduction. Alternatively, a stepwise approach could be employed.
The mechanism of reductive amination has been investigated computationally for similar systems. The initial step involves the nucleophilic attack of the amine (piperidine) on the carbonyl carbon of the phenyl-containing precursor, leading to the formation of a hemiaminal intermediate. This is followed by dehydration to form an iminium ion. A subsequent reduction of the iminium ion by a hydride source, such as sodium borohydride (B1222165) or catalytic hydrogenation, yields the final amine product.
Nucleophilic Substitution Pathway:
Another potential route involves the nucleophilic substitution of a precursor molecule, such as 2-halo-2-phenylethanamine, with piperidine. In this scenario, the piperidine acts as a nucleophile, displacing the halide from the alpha-carbon to the phenyl group.
Theoretical studies of nucleophilic substitution reactions at a saturated carbon atom are well-established. Computational modeling can be used to determine whether the reaction proceeds through an SN1 or SN2 mechanism. Given the secondary nature of the carbon atom and the potential for steric hindrance, a detailed computational analysis would be necessary to predict the favored pathway. The calculations would involve locating the transition state for the nucleophilic attack and determining the associated energy barrier.
Modified Strecker Synthesis Pathway:
A variation of the Strecker synthesis could also be envisioned for the preparation of this compound. The classical Strecker synthesis involves the reaction of an aldehyde with ammonia and cyanide, followed by hydrolysis of the resulting aminonitrile. A modified approach could involve the reaction of benzaldehyde (B42025), piperidine, and a cyanide source to form an α-aminonitrile intermediate. Subsequent reduction of the nitrile group would then yield the desired diamine.
Computational studies on the Strecker synthesis have provided insights into the mechanism of both the aminonitrile formation and the subsequent hydrolysis or reduction steps. nih.govbath.ac.ukfigshare.comacs.org DFT calculations can be employed to model the transition states for the nucleophilic attack of the cyanide ion on the iminium intermediate and the subsequent steps, thereby elucidating the energetics of the entire reaction pathway.
The following table provides a hypothetical representation of the type of data that would be generated from a detailed computational study on the reaction mechanisms of this compound synthesis. The values are illustrative and intended to demonstrate the insights that such a study would provide.
| Reaction Step | Intermediate/Transition State | Calculated Parameter | Hypothetical Value (kcal/mol) |
| Reductive Amination | |||
| Piperidine attack on Phenylglyoxal | Hemiaminal Intermediate | Formation Energy | -5.2 |
| Transition State (Dehydration) | Activation Energy | +15.8 | |
| Hydride attack on Iminium ion | Transition State (Reduction) | Activation Energy | +8.5 |
| Nucleophilic Substitution (SN2) | |||
| Piperidine attack on 2-bromo-2-phenylethanamine | Transition State | Activation Energy | +22.1 |
| Modified Strecker Synthesis | |||
| Cyanide attack on Phenyl(piperidin-1-yl)methanimine | Transition State | Activation Energy | +12.3 |
| Nitrile Reduction (e.g., with LiAlH4) | - | Overall Reaction Energy | -75.6 |
Table 1: Hypothetical Thermochemical Data from Computational Analysis of Reaction Pathways to this compound.
Stereochemical Investigations of 2 Phenyl 2 Piperidin 1 Yl Ethanamine and Its Analogues
Chirality and Stereoisomeric Forms of the Compound
2-Phenyl-2-(piperidin-1-yl)ethanamine possesses a single stereocenter at the carbon atom bonded to the phenyl group, the piperidinyl group, the aminomethyl group, and a hydrogen atom. Due to this chiral center, the compound can exist as a pair of enantiomers, (R)-2-Phenyl-2-(piperidin-1-yl)ethanamine and (S)-2-Phenyl-2-(piperidin-1-yl)ethanamine. These stereoisomers are non-superimposable mirror images of each other and will exhibit identical physical properties except for their interaction with plane-polarized light and other chiral molecules.
Analogues of this compound can present more complex stereochemistry. For instance, the analogue 1-(1,2-diphenylethyl)piperidine, which is structurally related, also exists in (R)- and (S)-enantiomeric forms based on the stereocenter at the carbon bearing the two phenyl groups and the piperidine (B6355638) ring. researchgate.net The resolution of its precursor, 1,2-diphenylethylamine, into its respective enantiomers is a critical step for the synthesis of these specific stereoisomers. researchgate.net
In more complex analogues where multiple chiral centers are present, the number of possible stereoisomers increases. For example, N-[1-(2-Hydroxy-2-phenylethyl)-3-methyl-4-piperidyl]-N-phenylpropanamide contains three chiral carbons, which gives rise to eight possible optically active isomers (2³ = 8). nih.gov The determination of the absolute configuration of each stereocenter, such as (3R,4S,2'R) or (3R,4R,2'S), is crucial as different isomers can exhibit vastly different biological activities. nih.gov
Methodologies for Enantiomeric Purity Determination
The determination of enantiomeric purity, or enantiomeric excess (ee), is a critical aspect of stereochemical investigation. A primary strategy involves the conversion of a mixture of enantiomers into a mixture of diastereomers by reacting them with a chiral derivatizing agent (CDA). wikipedia.org Unlike enantiomers, which have identical spectroscopic properties in an achiral environment, diastereomers possess distinct physical and spectroscopic characteristics. researchgate.net This difference allows for their quantification using common analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy or chromatography. wikipedia.org
For this method to be effective, several conditions must be met:
The chiral derivatizing agent must be enantiomerically pure. wikipedia.org
The reaction between the CDA and both enantiomers of the analyte must proceed to completion to avoid kinetic resolution, which would alter the original enantiomeric ratio. wikipedia.org
Neither the CDA nor the analyte should racemize under the reaction or analysis conditions. wikipedia.org
Development of Chiral Derivatization Protocols for Primary Amines
Given that this compound is a primary amine, various chiral derivatization protocols developed for this functional group are applicable for determining its enantiomeric purity. These methods typically involve the formation of a new covalent bond between the amine and an enantiopure reagent.
One prominent method is a three-component protocol where the primary amine is condensed with 2-formylphenylboronic acid and an enantiopure chiral diol, such as 1,1'-bi-2-naphthol (B31242) (BINOL). nih.govresearchgate.net This reaction quantitatively forms a pair of structurally rigid diastereoisomeric iminoboronate esters. researchgate.netacs.org The differing spatial environments in these diastereomers lead to distinguishable signals in NMR spectroscopy. nih.govresearchgate.net
Another widely used technique is the formation of Mosher amides. acs.org This involves reacting the primary amine with an enantiomerically pure Mosher's acid chloride, (R)- or (S)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride. The resulting diastereomeric amides can then be analyzed by NMR to determine the enantiomeric excess and even the absolute configuration of the original amine. wikipedia.orgacs.org
Other derivatizing agents for primary amines include o-phthalaldehyde (B127526) (OPA) used in conjunction with chiral thiols, and 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FLEC), which reacts quickly with primary amines to form diastereomeric products suitable for analysis. nih.gov
| Protocol/Reagent | Reactant(s) | Product Type | Primary Analytical Method |
|---|---|---|---|
| Three-Component Protocol | Primary Amine, 2-Formylphenylboronic acid, (S)-BINOL | Diastereoisomeric Iminoboronate Esters | ¹H NMR Spectroscopy |
| Mosher's Method | Primary Amine, (R)- or (S)-Mosher's Acid Chloride | Diastereoisomeric Amides | ¹H, ¹⁹F NMR Spectroscopy |
| OPA Derivatization | Primary Amine, o-Phthalaldehyde, Chiral Thiol (e.g., N-acetyl-L-cysteine) | Diastereoisomeric Isoindoles | HPLC with Fluorescence Detection |
| FLEC Derivatization | Primary Amine, 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide | Diastereoisomeric Amides | LC-MS, Capillary Electrophoresis |
Spectroscopic Differentiation of Diastereoisomeric Products
NMR spectroscopy is a powerful tool for the analysis of diastereomeric mixtures formed from chiral derivatization. researchgate.net Because the nuclei in diastereomers are in chemically non-equivalent environments, they exhibit different chemical shifts in the NMR spectrum. researchgate.netdoi.org By integrating the signals corresponding to each diastereomer, their relative ratio can be determined, which directly reflects the enantiomeric purity of the initial amine. nih.gov
In the case of the iminoboronate esters formed from the three-component protocol, the imino proton (CH=N) signals of the two diastereomers are typically well-resolved and appear in a clear region of the ¹H NMR spectrum. nih.govresearchgate.net The integration of these distinct peaks provides a straightforward and accurate measurement of the enantiomeric excess. researchgate.net
Similarly, for Mosher amides, the protons near the newly formed amide bond experience different magnetic environments in the two diastereomers. acs.org This results in separate signals in the ¹H NMR spectrum. The difference in chemical shifts (Δδ) between corresponding protons in the (R)- and (S)-derivatized diastereomers can also be used to assign the absolute configuration of the parent amine, based on the established Mosher's model. acs.org
| Diastereomer | Hypothetical Chemical Shift (δ) of a Key Proton (ppm) | Integration Value | Inferred Molar Percentage |
|---|---|---|---|
| Diastereomer 1 (from R-enantiomer) | 8.52 | 0.95 | 95% |
| Diastereomer 2 (from S-enantiomer) | 8.48 | 0.05 | 5% |
This table provides a hypothetical example of how NMR data for two diastereomeric products could be presented to calculate an enantiomeric excess of 90% (95% - 5%).
Advanced Applications of 2 Phenyl 2 Piperidin 1 Yl Ethanamine in Organic Synthesis
Utility as a Versatile Synthetic Intermediate and Building Block
The inherent structural features of 2-Phenyl-2-(piperidin-1-yl)ethanamine make it a compelling building block in organic synthesis. The presence of a primary amine allows for a wide array of functionalization reactions, while the phenyl and piperidine (B6355638) rings provide a scaffold that can be further modified. This versatility is crucial for the development of novel organic molecules with potential applications in medicinal chemistry and materials science.
Development of More Complex Organic Molecules
The this compound scaffold serves as a foundational element for the synthesis of more intricate molecular structures. The primary amine group is a key reactive handle for introducing additional complexity. For instance, it can readily undergo reactions such as N-alkylation, N-arylation, and acylation to introduce a variety of substituents. These modifications can significantly alter the steric and electronic properties of the molecule, leading to the generation of new compounds with tailored characteristics.
The phenyl and piperidine rings also offer opportunities for further functionalization. Electrophilic aromatic substitution on the phenyl ring can introduce a range of functional groups, while the piperidine ring can be modified through various ring-opening or substitution reactions, although these are generally less common. The strategic combination of these transformations allows chemists to build upon the this compound core to access a diverse chemical space.
Applications in the Synthesis of Diverse Compound Libraries
Combinatorial chemistry has become an indispensable tool in drug discovery and materials science for the rapid synthesis and screening of large numbers of compounds. nih.govimperial.ac.uk The structure of this compound is well-suited for its use as a scaffold in the generation of combinatorial libraries. researchgate.net By systematically reacting the primary amine with a diverse set of building blocks, such as carboxylic acids, sulfonyl chlorides, or aldehydes, a large and varied library of compounds can be efficiently synthesized. uniroma1.it
This approach, often carried out using solid-phase synthesis techniques, allows for the creation of libraries with a high degree of structural diversity. researchgate.net The resulting compounds can then be screened for biological activity or other desired properties. The modular nature of this synthetic strategy, starting from a common core like this compound, is a key advantage in the quest for novel molecules with specific functions. The generation of such libraries is instrumental in identifying lead compounds for drug development and discovering new materials with unique characteristics. nih.govnih.gov
Role in the Synthesis of Schiff Bases as Ligands for Metal Complexes
Schiff bases, formed by the condensation of a primary amine with an aldehyde or ketone, are a fundamentally important class of ligands in coordination chemistry. nih.govnih.govyu.edu.jo The primary amine functionality of this compound makes it an excellent precursor for the synthesis of novel Schiff base ligands. The resulting imine nitrogen atom, along with other potential donor atoms within the molecule, can coordinate to a variety of metal ions to form stable metal complexes. nih.govresearchgate.net
The general synthesis of a Schiff base from this compound involves its reaction with a suitable aldehyde or ketone, often under reflux with a catalytic amount of acid. nih.govresearchgate.net
Table 1: Representative Aldehydes for Schiff Base Synthesis
| Aldehyde | Resulting Schiff Base Type |
| Salicylaldehyde | Bidentate (N, O) or Tridentate (N, N, O) |
| Pyridine-2-carboxaldehyde | Bidentate (N, N) |
| 2-Thiophenecarboxaldehyde | Bidentate (N, S) |
Development of Chelated Ligands with Enhanced Properties
The Schiff bases derived from this compound can act as chelating ligands, binding to a central metal ion through multiple donor atoms to form a ring-like structure. This chelation effect generally leads to the formation of more stable metal complexes compared to those with monodentate ligands. The piperidine nitrogen in the parent molecule can also participate in coordination, potentially leading to the formation of tridentate ligands and even more robust metal complexes. nih.gov
The properties of the resulting metal complexes, such as their geometry, electronic structure, and reactivity, can be fine-tuned by varying the aldehyde or ketone used in the Schiff base formation and the choice of the metal ion. For instance, the introduction of different substituents on the aldehyde can modulate the ligand field strength and the redox potential of the metal center. This ability to tailor the properties of metal complexes is crucial for their application in areas such as catalysis, materials science, and bioinorganic chemistry. nih.govresearchgate.netscirp.org
Derivatization for Specialized Synthetic Pathways
The reactivity of the primary amine group in this compound allows for its derivatization into a variety of other functional groups, opening up specialized synthetic pathways. One of the most common and useful derivatizations is the formation of amides.
Amide Derivative Synthesis from Substituted Ethylamine (B1201723) Derivatives
Amide bonds are a cornerstone of organic and medicinal chemistry, being the key linkage in peptides and a common functional group in a vast number of pharmaceuticals. sphinxsai.comacgpubs.org this compound can be readily converted into a wide range of amide derivatives through its reaction with carboxylic acids or their activated derivatives, such as acid chlorides or anhydrides. sphinxsai.comresearchgate.net
A general and efficient method for the synthesis of amides from a carboxylic acid and an amine involves the use of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), to activate the carboxylic acid. acgpubs.org
Table 2: Common Coupling Agents for Amide Synthesis
| Coupling Agent | Abbreviation | Byproduct |
| N,N'-Dicyclohexylcarbodiimide | DCC | Dicyclohexylurea (DCU) |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC | Water-soluble urea |
| (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate | BOP | Hexamethylphosphoramide (HMPA) |
The resulting amide derivatives of this compound can serve as key intermediates in the synthesis of more complex target molecules. The amide functionality can be further transformed, for example, through reduction to the corresponding amine, or it can be a stable and integral part of the final product, contributing to its biological activity or material properties. nih.govwhiterose.ac.uk
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
